molecular formula C19H22Cl2N2O4S B12503216 N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12503216
M. Wt: 445.4 g/mol
InChI Key: NNHZFBOYHRJWKP-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the 3,4-dichlorobenzyl intermediate: This step involves the chlorination of benzyl compounds to introduce the dichloro groups.

    Introduction of the hydroxypropyl group: This can be achieved through a nucleophilic substitution reaction where a hydroxypropyl group is introduced.

    Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the sulfonyl group or to convert the dichlorobenzyl group to a benzyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of new functional groups in place of chlorine atoms.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Proteins: Interaction with proteins to alter their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group provides enhanced reactivity, while the hydroxypropyl and sulfonyl groups contribute to its solubility and stability.

This compound’s unique structure makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H22Cl2N2O4S

Molecular Weight

445.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C19H22Cl2N2O4S/c1-14-3-6-16(7-4-14)28(26,27)23(13-19(25)22-9-2-10-24)12-15-5-8-17(20)18(21)11-15/h3-8,11,24H,2,9-10,12-13H2,1H3,(H,22,25)

InChI Key

NNHZFBOYHRJWKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCCO

Origin of Product

United States

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